Cas no 853752-41-7 (N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide)

N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide is a synthetic organic compound featuring a sulfonamide-linked piperazine and acetamide structure. Its key advantages include a well-defined molecular architecture, combining a 3,5-dimethylphenyl group with a sulfonamide bridge for enhanced stability and targeted reactivity. The compound's piperazine moiety contributes to its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of receptor-targeted agents. Its acetamide group further enhances solubility and bioavailability, making it suitable for research in drug discovery and biochemical applications. The compound's structural precision allows for selective modifications, supporting its utility in medicinal chemistry and molecular design.
N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide structure
853752-41-7 structure
Product Name:N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide
CAS No:853752-41-7
MF:C20H25N3O3S
MW:387.495803594589
CID:6423840
PubChem ID:4913090
Update Time:2025-11-05

N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide
    • N-[4-[4-(3,5-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
    • AKOS001268323
    • N-(4-{[4-(3,5-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
    • Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-
    • N-(4-((4-(3,5-dimethylphenyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
    • Z199467110
    • VU0489440-1
    • F1677-0409
    • 853752-41-7
    • MYSUTBMFRUNSQE-UHFFFAOYSA-N
    • Inchi: 1S/C20H25N3O3S/c1-15-12-16(2)14-19(13-15)22-8-10-23(11-9-22)27(25,26)20-6-4-18(5-7-20)21-17(3)24/h4-7,12-14H,8-11H2,1-3H3,(H,21,24)
    • InChI Key: MYSUTBMFRUNSQE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(N1CCN(C2C=C(C)C=C(C)C=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 387.16166284g/mol
  • Monoisotopic Mass: 387.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 78.1Ų

N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide Pricemore >>

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N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide Related Literature

Additional information on N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide

Comprehensive Overview of N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide (CAS No. 853752-41-7)

N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide, identified by its CAS No. 853752-41-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a piperazine ring, a sulfonyl linker, and an acetamide group, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating receptor interactions and enzyme inhibition, which are critical in treating neurological and metabolic disorders.

The compound's 3,5-dimethylphenyl moiety enhances its lipophilicity, improving membrane permeability—a key factor in bioavailability optimization. This property aligns with current trends in precision medicine, where tailored molecular designs are prioritized to enhance therapeutic efficacy. Recent studies highlight its relevance in targeting G-protein-coupled receptors (GPCRs), a hotspot in drug development due to their role in signal transduction. Such applications resonate with the growing demand for next-generation therapeutics in conditions like anxiety, depression, and chronic pain.

From a synthetic chemistry perspective, CAS No. 853752-41-7 exemplifies advancements in sulfonamide-based derivatization, a strategy widely explored to improve drug-like properties. Its piperazin-1-ylsulfonyl scaffold is notable for stability under physiological conditions, addressing challenges in prodrug design. These attributes make it a valuable candidate for structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibitors and neurotransmitter modulators.

In the context of AI-driven drug discovery, N-(4-{4-(3,5-dimethylphenyl)piperazin-1-ylsulfonyl}phenyl)acetamide serves as a case study for computational modeling. Its structural complexity tests the limits of molecular docking simulations and quantitative structure-property relationship (QSPR) predictions. This aligns with industry demands for high-throughput screening tools to accelerate lead compound identification—a topic frequently searched in academic and industrial circles.

Environmental and green chemistry considerations also apply to this compound. Researchers are investigating solvent-free synthesis routes for its production, reflecting the shift toward sustainable pharmaceutical manufacturing. Such efforts cater to global interest in carbon-neutral processes and waste reduction, further enhancing the compound's relevance in modern chemistry.

In summary, CAS No. 853752-41-7 represents a convergence of medicinal chemistry, computational biology, and sustainability. Its multifaceted applications and alignment with cutting-edge research trends ensure its continued prominence in scientific literature and patent filings. As the pharmaceutical industry evolves, this compound will likely remain a focal point for innovation in targeted therapy and molecular design.

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